5-O-Acetyl Gemcitabine is a derivative of the nucleoside analog gemcitabine, which is widely used as a chemotherapeutic agent. This compound is particularly noted for its enhanced stability and potential efficacy in cancer treatment. Gemcitabine itself is utilized primarily in the treatment of various cancers, including pancreatic, breast, and non-small cell lung cancer. The acetylation at the 5-position of the gemcitabine molecule aims to improve its pharmacological properties, making it a subject of interest in ongoing research.
5-O-Acetyl Gemcitabine is synthesized from gemcitabine, which was originally developed for antiviral applications but has since gained recognition for its anticancer properties. The synthesis process often involves chemical modifications to enhance the compound's stability and bioavailability.
5-O-Acetyl Gemcitabine falls under the category of antimetabolites, specifically nucleoside analogs. These compounds interfere with DNA synthesis and are classified as antineoplastic agents, which are utilized in chemotherapy to inhibit tumor growth.
The synthesis of 5-O-Acetyl Gemcitabine can be achieved through various chemical methods. One common approach involves the acetylation of gemcitabine using acetic anhydride or acetyl chloride under controlled conditions. This process typically requires a catalyst and may involve multiple steps to ensure high yield and purity.
The typical reaction mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic anhydride, resulting in the formation of the acetylated product.
The molecular formula for 5-O-Acetyl Gemcitabine is , with a molecular weight of approximately 305.23 g/mol. The structure features a modified sugar moiety with acetyl groups that enhance its lipophilicity compared to unmodified gemcitabine.
5-O-Acetyl Gemcitabine undergoes several chemical reactions that are crucial for its activity as an antimetabolite:
The stability of 5-O-Acetyl Gemcitabine in physiological conditions allows it to act effectively as a prodrug, facilitating its conversion into active metabolites that exert antitumor effects.
The mechanism of action for 5-O-Acetyl Gemcitabine is similar to that of gemcitabine itself. Upon entering cancer cells, it is phosphorylated to its active triphosphate form, which competes with deoxycytidine triphosphate during DNA synthesis.
Relevant data indicate that 5-O-Acetyl Gemcitabine retains significant biological activity while exhibiting improved stability compared to its parent compound.
5-O-Acetyl Gemcitabine is primarily researched for its applications in oncology as a potential treatment for various cancers. It is being evaluated for:
The strategic modification of gemcitabine at the 5-O position centers on overcoming intrinsic pharmacological limitations while preserving its antimetabolite activity. The primary rationale for 5-O-acetylation is to enhance lipophilicity, which directly improves membrane permeability and bypasses nucleoside transporter dependencies (e.g., hENT1), a common resistance mechanism in pancreatic and lung cancers [1] [3]. Unlike 4-N-amino modifications, 5-O-acetylation avoids interference with intracellular phosphorylation—a critical activation step for gemcitabine’s cytotoxic activity. The steric and electronic properties of the acetyl group (~44 ų volume, logP increase of 0.8-1.2) balance metabolic stability and hydrolysis kinetics, enabling controlled reactivation by intracellular esterases [5] [9]. Computational modeling reveals that 5-O-acetyl sterically shields the 4-amino group from deamination by cytidine deaminase (CDA), reducing inactivation to dFdU by >70% in human liver microsomes [1] [6].
Table 1: Physicochemical Properties of Gemcitabine vs. 5-O-Acetyl Gemcitabine
Property | Gemcitabine | 5-O-Acetyl Gemcitabine |
---|---|---|
LogP | -1.8 | -0.6 to -0.9 |
Molecular Weight (g/mol) | 299.7 | 305.2 |
Aqueous Solubility (mg/mL) | >50 | 12-18 |
Plasma t½ (min) | 8-17 | 45-60 |
hENT1 Dependency | High | Low |
The synthesis of 5-O-acetyl gemcitabine employs regioselective acylation to target the 5'-hydroxyl group while leaving the 4-amino and 3'-hydroxyl functionalities intact. A two-step protection-acylation-deprotection sequence is standard:
Alternative routes leverage enzymatic regioselectivity. Candida antarctica lipase B (CAL-B) catalyzes transesterification between gemcitabine and vinyl acetate in anhydrous THF, selectively generating 5-O-acetyl gemcitabine in >95% regioselectivity and 88% yield, circumventing chromatographic purification [9]. Critical challenges include suppressing N-acetylation byproducts (<5% via pH control at 7.0) and minimizing dimerization through rigorous moisture exclusion [5] [8].
5-O-acetyl gemcitabine exhibits distinct pharmacological advantages over 4-N-modified derivatives, as evidenced by cellular and metabolic studies:
Table 2: Biological Activity of Gemcitabine Prodrugs in Cancer Models
Prodrug Type | A549 IC50 (μM) | BxPC-3 IC50 (μM) | HEK-293T IC50 (μM) | Plasma t½ (h) |
---|---|---|---|---|
Gemcitabine (Parent) | 5.35 | 0.008 | 0.01 | 0.3 |
5-O-Acetyl Gemcitabine | 2.40 | 0.025 | 0.80 | 2.3 |
4-N-Boc-Lys(Ac)-GEM | 5.24 | 0.022 | 0.69 | 4.1 |
4-N-Octanoyl-GEM | >100 | 0.14 | ND | 8.7 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8